N-ethylpent-4-yn-1-amine
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Overview
Description
N-ethylpent-4-yn-1-amine is an organic compound characterized by the presence of an ethyl group attached to a pent-4-yn-1-amine backbone. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basicity and nucleophilicity, making them valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylpent-4-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of a primary amine with an alkyne. For instance, the reaction between ethylamine and 4-pentyn-1-ol under suitable conditions can yield this compound. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-ethylpent-4-yn-1-amine undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, and acid chlorides under basic conditions .
Major Products:
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and amides .
Scientific Research Applications
N-ethylpent-4-yn-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethylpent-4-yn-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, this compound derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
- N-methylpent-4-yn-1-amine
- N-propylpent-4-yn-1-amine
- N-butylpent-4-yn-1-amine
Comparison: N-ethylpent-4-yn-1-amine is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets. This uniqueness makes this compound a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N-ethylpent-4-yn-1-amine |
InChI |
InChI=1S/C7H13N/c1-3-5-6-7-8-4-2/h1,8H,4-7H2,2H3 |
InChI Key |
NYJNTUUPMSFHKC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC#C |
Origin of Product |
United States |
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